Product packaging for 7-Bromo-3-(chloromethyl)quinoline(Cat. No.:)

7-Bromo-3-(chloromethyl)quinoline

Cat. No.: B14172340
M. Wt: 256.52 g/mol
InChI Key: YDFILPVIBFSBDY-UHFFFAOYSA-N
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Description

7-Bromo-3-(chloromethyl)quinoline (CAS 1196154-08-1) is a halogenated quinoline derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 256.53 . This compound serves as a versatile and crucial synthetic intermediate, particularly in the development of novel anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities . Specifically, the 7-bromo and 3-chloromethyl substituents on the quinoline core provide two distinct reactive sites, making this compound a valuable building block for further structural elaboration and the synthesis of more complex molecules . Recent scientific literature highlights the significant potential of quinoline-based compounds in oncology research. For instance, hydrazone derivatives containing chloroquinoline moieties have demonstrated potent, sub-micromolar cytotoxic activity against a broad panel of sixty human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and cancers of the central nervous system, melanoma, ovarian, renal, prostate, and breast cancer . The chloromethyl group is a key functional handle that allows for facile nucleophilic substitution, enabling the attachment of various pharmacophores. This facilitates the creation of targeted libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing antitumor potency and understanding mechanism of action . As such, this compound is a key starting material for researchers aiming to develop first-in-class experimental therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES For more information on the chemical properties and sourcing of this compound, please refer to the supplier product pages . The application of the quinoline ring in structural modification and its pharmacological activities are reviewed in the scientific literature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B14172340 7-Bromo-3-(chloromethyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-3-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5H2

InChI Key

YDFILPVIBFSBDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CCl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 3 Chloromethyl Quinoline

Established Synthetic Pathways and Precursors to 7-Bromo-3-(chloromethyl)quinoline

The synthesis of this compound is not typically achieved in a single step but rather through carefully planned multi-step sequences or convergent one-pot strategies that build the complex structure from simpler precursors.

Multi-Step Approaches from Substituted Anilines and Quinolines

Multi-step synthesis provides a reliable and controlled route to complex quinolines like this compound. These methods often involve the initial construction of a correctly substituted quinoline (B57606) core, followed by functionalization at the desired positions.

A common strategy begins with a substituted aniline. For the target molecule, p-bromoaniline is a logical starting material. Classic quinoline syntheses such as the Skraup or Doebner-von Miller reactions can be employed. wikipedia.orgsynarchive.comwikipedia.orgiipseries.org In a Skraup-type synthesis, p-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form 7-bromoquinoline (B152726). wikipedia.org The Doebner-von Miller reaction offers a more general approach, reacting an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ. wikipedia.orgslideshare.netnih.gov

Once the 7-bromoquinoline core is established, the next phase involves introducing the chloromethyl group at the C-3 position. This is typically a two-step process:

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic ring. niscpr.res.inijpcbs.comcambridge.orgwikipedia.org Treating 7-bromoquinoline with a Vilsmeier reagent (generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF)) can introduce the aldehyde at the C-3 position, yielding 7-bromoquinoline-3-carbaldehyde .

Reduction and Chlorination: The resulting aldehyde is then reduced to the corresponding alcohol, 7-bromo-3-(hydroxymethyl)quinoline , using a mild reducing agent such as sodium borohydride. The final step is the conversion of the hydroxymethyl group to the chloromethyl group. This is readily achieved by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

An alternative multi-step approach involves the functionalization of a pre-existing quinoline. For instance, methods for the bromination of substituted quinolines are well-documented. acgpubs.orgresearchgate.net One could start with a 3-substituted quinoline, perform bromination to install the bromine at the C-7 position, and then carry out further transformations.

Reaction Precursors Reagents Product
Skraup Synthesisp-Bromoaniline, GlycerolH₂SO₄, Nitrobenzene7-Bromoquinoline
Doebner-von Millerp-Bromoaniline, α,β-Unsaturated CarbonylAcid Catalyst (e.g., HCl, Lewis Acids)Substituted 7-Bromoquinoline
Vilsmeier-Haack7-BromoquinolinePOCl₃, DMF7-Bromoquinoline-3-carbaldehyde
Reduction7-Bromoquinoline-3-carbaldehydeNaBH₄7-Bromo-3-(hydroxymethyl)quinoline
Chlorination7-Bromo-3-(hydroxymethyl)quinolineSOCl₂ or POCl₃This compound

One-Pot Reaction Strategies for Quinoline-Based Architectures

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. acs.org While a specific one-pot synthesis for this compound is not prominently reported, general methods for substituted quinolines can be adapted.

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is a prime candidate for one-pot modifications. rsc.orgbenthamdirect.comresearchgate.net A hypothetical one-pot strategy could involve the in-situ formation of a 2-amino-4-bromobenzaldehyde derivative which then condenses with a suitable three-carbon synthon to form the quinoline ring. For example, researchers have developed facile one-pot approaches for substituted quinolines starting from isoxazoles and ketones, where a palladium-catalyzed reduction generates the key ortho-amino aromatic ketone intermediate in situ. benthamdirect.comresearchgate.net

Another approach involves multicomponent reactions (MCRs), which are powerful tools for building molecular complexity. nih.gov A three-component reaction involving p-bromoaniline, an aldehyde, and pyruvic acid (the Doebner reaction ) can directly yield quinoline-4-carboxylic acids, which could then be further modified. wikipedia.org

Modern Synthetic Techniques for Quinoline Core Construction and Functionalization

Recent advances in synthetic methodology have provided powerful new tools for constructing and modifying the quinoline scaffold with high efficiency and selectivity.

Transition-Metal Catalyzed Reactions in Quinoline Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolines is no exception. These methods often proceed under milder conditions and with greater functional group tolerance than classical named reactions. nih.govmdpi.comyoutube.comrsc.org

Catalysts based on palladium, copper, rhodium, and cobalt are frequently used to facilitate C-H activation and C-C/C-N bond formation. nih.govnih.gov For instance, the functionalization of quinoline N-oxides at the C-8 position can be achieved using rhodium, iridium, or palladium catalysts, which proceed via a 5-membered metallacycle. nih.gov While this directs functionalization to a different position, it highlights the power of directing groups in transition metal catalysis. The development of methods for the direct C-H functionalization of the quinoline core at various positions offers a step-economic alternative to traditional multi-step sequences.

Microwave-Assisted Synthesis for Accelerated Processes

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. frontiersin.org By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with improved yields. nih.govcam.ac.ukresearchgate.net

The Friedländer quinoline synthesis is particularly amenable to microwave acceleration. Studies have shown that the reaction of a 2-aminophenyl ketone with a cyclic or acyclic ketone can be achieved in as little as five minutes in excellent yield when heated with acetic acid under microwave irradiation. nih.govcam.ac.uk This contrasts sharply with conventional heating methods, which may require several days and result in poor yields. This rapid, efficient, and often solvent-free approach aligns with the principles of green chemistry. benthamdirect.com

Technique Key Features Example Application Reference
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields.Friedländer condensation of 2-aminobenzophenone and ketones. nih.govcam.ac.uk
Transition-Metal Catalysis High selectivity, mild conditions, functional group tolerance.C-H activation/functionalization of quinoline derivatives. nih.govnih.gov
Continuous Flow Enhanced safety, scalability, precise control of parameters.Photochemical synthesis of 3-substituted quinolines. acs.orgresearchgate.net

Continuous Flow Methodologies in Halogenated Quinoline Production

Continuous flow chemistry is a modern paradigm in chemical manufacturing that offers significant advantages in safety, scalability, and process control over traditional batch production. researchgate.net In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control, making the system inherently safer, especially for highly exothermic or rapid reactions.

This technology is well-suited for the production of functionalized heterocycles. vapourtec.comdurham.ac.uk For example, a continuous-flow strategy has been developed for the safe and rapid synthesis of 3-cyanoquinolines from azidomethyl precursors via a photochemical process. acs.org Similarly, tandem photoisomerization-cyclization processes have been implemented in flow to produce a variety of quinoline products with high throughput. researchgate.netthieme-connect.de

Applying this to this compound, one could envision a multi-step flow process where a brominated aniline is first reacted to form the quinoline core in one reactor module, which then flows directly into a second module for C-3 functionalization (e.g., formylation), followed by subsequent reduction and chlorination steps in downstream reactors. Such an integrated system would allow for the automated, on-demand production of the final halogenated product. researchgate.net

Reactivity and Transformational Chemistry of 7 Bromo 3 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The benzylic-like chloride of the chloromethyl group is highly reactive towards a variety of nucleophiles, facilitating the introduction of diverse functional groups.

The reaction of 7-bromo-3-(chloromethyl)quinoline with alcohols or phenols (alkoxides/phenoxides) under basic conditions, characteristic of the Williamson ether synthesis, readily yields the corresponding ethers. Similarly, it reacts with a wide range of primary and secondary amines to form secondary and tertiary amines, respectively. These reactions are fundamental in building larger molecular scaffolds. For instance, it has been used in the synthesis of potential G-quadruplex ligands by reacting it with various amines.

Detailed research has shown the successful synthesis of a series of 7-bromo-3-(aminomethyl)quinolines. In these reactions, this compound is treated with a variety of primary and secondary amines in a solvent like acetonitrile (B52724), often in the presence of a base such as potassium carbonate, to yield the desired amine products.

Table 1: Examples of Amine Synthesis from this compound

Amine ReactantProduct
Piperidine7-bromo-3-(piperidin-1-ylmethyl)quinoline
Morpholine4-((7-bromoquinolin-3-yl)methyl)morpholine
N-MethylanilineN-((7-bromoquinolin-3-yl)methyl)-N-methylaniline

Beyond ether and amine formation, the chloromethyl group is a versatile handle for introducing other functionalities. It can react with various nucleophiles, such as azide (B81097) or cyanide ions, to introduce azido or cyano groups, respectively. These groups can then be further transformed; for example, the azido group can be reduced to a primary amine or used in click chemistry reactions.

Cross-Coupling Reactions Involving Halogen Substituents

The bromine atom at the 7-position of the quinoline (B57606) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to this compound. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, allows for the introduction of an alkynyl group at the 7-position. The Heck reaction, another palladium-catalyzed process, can be used to couple this compound with alkenes.

The Suzuki coupling reaction is a widely used method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or their esters. This compound readily participates in Suzuki couplings with a diverse range of aryl and heteroaryl boronic acids. This strategy has been instrumental in the synthesis of novel compounds where a new aryl or heteroaryl moiety is attached at the 7-position of the quinoline core. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate.

Table 2: Example of Suzuki Coupling with this compound

Boronic Acid ReactantCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃3-(chloromethyl)-7-phenylquinoline
Pyridine-3-boronic acidPd(dppf)Cl₂K₃PO₄3-(chloromethyl)-7-(pyridin-3-yl)quinoline

Cyclization and Annulation Reactions Facilitated by this compound

The dual functionality of this compound makes it an excellent substrate for designing intramolecular reactions leading to cyclized or annulated products. By first performing a nucleophilic substitution at the chloromethyl group to introduce a tethered nucleophile, a subsequent intramolecular reaction with the bromo-substituted position can be triggered. For example, if the introduced nucleophile contains a terminal alkyne, an intramolecular Sonogashira reaction could lead to the formation of a new fused ring system. Similarly, an intramolecular Heck or Suzuki reaction could be envisioned. These strategies are powerful for the construction of complex, polycyclic heteroaromatic systems.

Intramolecular C-N and C-C Bond Cyclization Processes

The presence of both a bromo group on the quinoline ring and a chloromethyl group at the 3-position provides this compound with the necessary functionalities for intramolecular cyclization reactions, leading to the formation of new rings. These reactions can proceed through the formation of either carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds.

While direct studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, the principles can be inferred from similar reactions involving substituted quinolines. For instance, the bromination of the furanoquinoline alkaloid haplophyllidine with molecular bromine or N-bromosuccinimide (NBS) results in intramolecular cyclization, forming new penta-, hexa-, and spirocyclic rings. nih.gov This process is initiated by the formation of a bromonium ion, which is then attacked by internal nucleophiles such as hydroxyl or methoxyl groups, leading to cyclization. nih.gov

In the case of this compound, intramolecular C-N cyclization could be envisaged by reacting it with a molecule containing a primary or secondary amine. The amine could first displace the chlorine in the chloromethyl group, followed by an intramolecular nucleophilic attack of the newly introduced nitrogen atom onto the carbon bearing the bromine, potentially facilitated by a catalyst. Similarly, intramolecular C-C bond formation could be achieved through reactions like the Suzuki coupling, where the bromo-substituted position is coupled with a suitable organoboron reagent, followed by an intramolecular cyclization event.

Formation of Fused Heterocyclic Systems (e.g., Pyrroloquinolines, Pyranoquinolines, Triazoloquinolines)

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These fused systems often exhibit significant biological activities and are of great interest to medicinal chemists. nih.gov

Pyrroloquinolines: The synthesis of pyrroloquinolines can be achieved through various strategies. One approach involves the reaction of this compound with an appropriate amine, followed by a cyclization step to form the pyrrole ring fused to the quinoline core. For example, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org

Pyranoquinolines: The formation of pyranoquinolines would typically involve the reaction of the chloromethyl group with a suitable oxygen-containing nucleophile, followed by a cyclization reaction involving the bromo-substituted position.

Triazoloquinolines: The synthesis of triazoloquinolines from substituted quinolines is a well-established process. For instance, the reaction of 4-azido-7-chloroquinoline with an alkyne derivative via a Cu(I)-catalyzed click reaction yields a quinoline-based nih.govnih.govmdpi.com-triazole hybrid. mdpi.com A similar strategy could be employed with this compound, where the chloromethyl group is first converted to an azide or an alkyne, followed by a cycloaddition reaction to form the triazole ring.

The following table summarizes the types of fused heterocyclic systems that can be synthesized from quinoline precursors and the general synthetic approaches.

Fused HeterocycleGeneral Synthetic ApproachKey Intermediates
PyrroloquinolinesIntramolecular cyclization of substituted quinolineso-bromophenyl-substituted pyrrolylpyridinium salts
PyranoquinolinesReaction with oxygen nucleophiles followed by cyclization-
TriazoloquinolinesClick chemistry (cycloaddition of azides and alkynes)4-azido-7-chloroquinoline, alkyne derivatives

Radical Reactions and Mechanistic Investigations

The presence of a bromine atom in this compound also opens up possibilities for radical-mediated reactions, providing alternative pathways for cyclization and functionalization.

Bromine Radical-Mediated Cyclization Pathways

Bromine radicals can be generated from the bromo-substituted quinoline under various conditions, such as using radical initiators like AIBN in the presence of a hydrogen atom donor like (TMS)3SiH. beilstein-journals.org These bromine radicals can then participate in intramolecular cyclization reactions. For example, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully employed to synthesize a range of derivatives with a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton in good yields. beilstein-journals.org This methodology highlights the potential of using the bromine atom on the quinoline ring as a handle for radical-initiated cyclization to build complex polycyclic structures. beilstein-journals.org

Understanding Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. A combination of experimental techniques and theoretical calculations is often employed to gain a deep understanding of these processes.

Experimental studies, such as monitoring reaction progress using techniques like HPLC and NMR spectroscopy, can provide valuable information about the formation of intermediates and the distribution of products. nih.gov For instance, in the bromination of haplophyllidine, HPLC was used to estimate the yields of the various cyclized products formed under different reaction conditions. nih.gov X-ray crystal structure analysis is another powerful tool for unequivocally determining the structure of complex reaction products. nih.gov

Theoretical approaches, such as density functional theory (DFT) calculations, can complement experimental findings by providing insights into the energetics of different reaction pathways, the structures of transition states, and the distribution of electron density in molecules. For example, understanding the localization of negative charge on oxide atoms and the regioisomerization of bromonium cations was key to explaining the outcome of the cyclization step in the bromination of haplophyllidine. nih.gov Similarly, computational studies can be used to predict the feasibility of different radical cyclization pathways for this compound and to understand the factors that control the regioselectivity of these reactions.

The following table outlines the approaches used to investigate reaction mechanisms.

ApproachTechniquesInsights Gained
ExperimentalHPLC, NMR Spectroscopy, X-ray CrystallographyProduct yields, intermediate formation, definitive structures
TheoreticalDFT CalculationsReaction energetics, transition state structures, electron distribution

Derivatization Strategies and Synthetic Applications of 7 Bromo 3 Chloromethyl Quinoline

Strategic Design and Synthesis of Novel Quinoline (B57606) Derivatives

The strategic derivatization of 7-Bromo-3-(chloromethyl)quinoline allows for the systematic exploration of chemical space around the quinoline core. By selectively modifying the C-3 and C-7 positions, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets or to modulate its material characteristics.

Functionalization and Diversification at the C-3 Chloromethyl Position

The C-3 chloromethyl group is a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. This reactive site readily undergoes displacement by a wide range of nucleophiles, including amines, thiols, and alcohols, to yield a diverse library of 3-substituted quinoline derivatives. For instance, reaction with primary or secondary amines can be used to introduce alkylamino or arylamino side chains, which are common pharmacophores in many biologically active molecules. Similarly, reaction with thiols can be used to generate thioether-linked derivatives, while reaction with alcohols can produce ether-linked analogues.

A common synthetic strategy involves the reaction of this compound with various amines to generate a library of compounds for biological screening. This approach allows for the rapid diversification of the C-3 position, enabling the exploration of structure-activity relationships (SAR). For example, a series of (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids. mdpi.com This highlights the utility of the chloromethyl group as a precursor to more complex functionalities.

Modifications and Substitutions on the Bromo-Substituted Quinoline Ring

The bromine atom at the C-7 position of the quinoline ring provides another avenue for structural diversification. This site is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as alkynyl and vinyl moieties.

The ability to perform these transformations on the bromo-substituted quinoline ring is crucial for the synthesis of complex, polysubstituted quinolines. For example, a Suzuki coupling reaction can be used to introduce a phenyl group at the C-7 position, which can then be further functionalized to create more elaborate structures. The regioselectivity of these reactions is often high, allowing for precise control over the final product. The bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for various derivatives. researchgate.net

The following table summarizes some common cross-coupling reactions used to modify the bromo-substituted quinoline ring:

Reaction Reagents Substituent Introduced
Suzuki CouplingOrganoboron compounds, Palladium catalystAlkyl, aryl, heteroaryl
Stille CouplingOrganotin compounds, Palladium catalystAlkyl, aryl, vinyl
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystAlkynyl
Buchwald-Hartwig AminationAmines, Palladium catalystAmino
Heck ReactionAlkenes, Palladium catalystVinyl

These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a vast array of novel derivatives with potential applications in various fields.

Rational Integration of Diverse Chemical Moieties for Targeted Research Applications

The dual reactivity of this compound allows for the rational design and synthesis of molecules with specific biological or material properties. By combining functionalization at the C-3 position with modifications on the bromo-substituted ring, researchers can create highly tailored molecules for targeted applications.

In medicinal chemistry, this approach is used to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For example, a researcher might introduce a pharmacophore known to interact with a specific enzyme at the C-3 position, while modifying the C-7 position to optimize the molecule's solubility or metabolic stability. The synthesis of quinoline-based google.comnih.govnih.gov-triazole hybrids via a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of 2-bromobenzaldehyde is an example of such a strategy. mdpi.com

In materials science, this strategy can be used to create novel organic materials with tailored electronic, optical, or self-assembly properties. For instance, the introduction of electron-donating or electron-withdrawing groups at the C-7 position can be used to tune the molecule's HOMO and LUMO energy levels, thereby altering its photophysical properties. Similarly, the attachment of long alkyl chains at the C-3 position can be used to promote self-assembly into ordered structures.

This compound as a Versatile Building Block in Complex Organic Synthesis

The unique reactivity of this compound makes it a valuable building block for the construction of complex organic molecules, including polyheterocyclic architectures and focused chemical libraries for academic screening.

Construction of Advanced Polyheterocyclic Architectures

The quinoline ring system can serve as a scaffold for the construction of more complex, polyheterocyclic architectures. By using the C-3 and C-7 positions as anchor points, researchers can append additional heterocyclic rings to the quinoline core, creating novel ring systems with unique three-dimensional structures. For instance, 7-Bromo-3-(trifluoromethyl)quinoline serves as a critical building block in the synthesis of various pharmaceutical compounds.

One common strategy involves a tandem reaction sequence, where an initial functionalization at the C-3 position is followed by an intramolecular cyclization reaction involving a substituent at the C-7 position. This approach can be used to construct a variety of fused and spirocyclic heterocyclic systems.

Creation of Focused Chemical Libraries for Academic Screening

The ease of derivatization of this compound makes it an ideal starting material for the creation of focused chemical libraries for academic screening. By systematically varying the substituents at the C-3 and C-7 positions, researchers can generate a large number of related compounds in a relatively short period of time. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug discovery or to probe the function of biological pathways. The use of this compound allows for the generation of libraries of quinoline derivatives for high-throughput screening.

The following table provides examples of compound classes that can be synthesized from this compound for the creation of focused chemical libraries:

Compound Class Synthetic Strategy Potential Applications
3-Amino-7-arylquinolinesNucleophilic substitution at C-3 followed by Suzuki coupling at C-7Kinase inhibitors, GPCR modulators
3-Thioether-7-alkynylquinolinesNucleophilic substitution at C-3 followed by Sonogashira coupling at C-7Antiviral agents, anticancer agents
Fused PolyheterocyclesIntramolecular cyclization reactionsDNA intercalators, fluorescent probes

The creation of such libraries is a powerful tool for academic research, enabling the rapid exploration of chemical space and the discovery of new molecules with interesting biological or material properties.

Research Applications as a Precursor in Specific Chemical Research Fields

The bifunctional nature of this compound, with two distinct reactive sites, makes it a versatile starting material for creating complex molecular architectures. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent can participate in a variety of cross-coupling reactions. This dual reactivity allows for a stepwise and controlled derivatization, enabling the synthesis of a diverse library of quinoline-based compounds for specific applications.

Intermediate in Pharmaceutical Synthesis Research

The quinoline core is a constituent of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govijppronline.comacs.orgnih.govjddtonline.info The unique substitution pattern of this compound makes it an attractive intermediate for the development of novel therapeutic agents.

The primary route for derivatization at the 3-position involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This allows for the introduction of various functionalities, such as amines, azides, thiols, and alkoxides, leading to the formation of quinoline-3-methanamine, 3-(azidomethyl)quinoline, 3-(thiomethyl)quinoline, and 3-(alkoxymethyl)quinoline derivatives, respectively. These modifications can significantly influence the biological activity of the resulting molecules. For instance, the introduction of amino side chains is a common strategy in the design of anticancer agents, as these groups can interact with biological targets like DNA and enzymes. nih.gov

Furthermore, the bromine atom at the 7-position provides a handle for further diversification through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of aryl, alkynyl, and amino groups, respectively, at this position. The 7-substituted quinoline motif is found in several bioactive compounds, and modifications at this position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

A plausible synthetic strategy towards novel bioactive compounds could involve a two-step sequence. First, the chloromethyl group can be converted to a more stable or a pharmacologically relevant functional group. Subsequently, the bromo group can be utilized for a cross-coupling reaction to introduce further diversity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinoline derivatives.

Table 1: Potential Derivatization Reactions of this compound for Pharmaceutical Applications

PositionReaction TypeReagent/CatalystResulting Functional GroupPotential Application
C3-methylNucleophilic SubstitutionPrimary/Secondary AmineAmineAnticancer, Antibacterial
C3-methylNucleophilic SubstitutionSodium Azide (B81097)AzidePrecursor for triazoles
C3-methylNucleophilic SubstitutionThiolThioetherVarious medicinal uses
C7Suzuki CouplingArylboronic acid / Pd catalystArylAnticancer, Antiviral
C7Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynylAnticancer, Imaging agents
C7Buchwald-Hartwig AminationAmine / Pd catalystAminoVarious medicinal uses

Components in Materials Science Research

The rigid and planar structure of the quinoline ring system, combined with its inherent fluorescence properties, makes quinoline derivatives attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ontosight.ai The derivatization of this compound allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

The introduction of electron-donating or electron-withdrawing groups at the 3- and 7-positions can significantly alter the electronic structure of the quinoline core, leading to changes in its fluorescence characteristics. For example, the reaction of the chloromethyl group with various nucleophiles can introduce functionalities that can modulate the intramolecular charge transfer (ICT) character of the molecule, which is a key factor in designing fluorescent probes with large Stokes shifts.

The bromine atom at the 7-position can be exploited to introduce extended π-conjugated systems through cross-coupling reactions. This can lead to a red-shift in the emission spectrum and enhance the two-photon absorption cross-section, which is beneficial for applications in bioimaging and photodynamic therapy.

Table 2: Potential Derivatization of this compound for Materials Science Applications

Position of DerivatizationType of ModificationPotential Impact on PropertiesApplication
3-(chloromethyl)Reaction with fluorescent dyes containing nucleophilic groupsCovalent attachment of fluorophoresFRET-based sensors
7-bromoSuzuki coupling with pyreneboronic acidExtended π-conjugation, enhanced fluorescenceOLEDs, fluorescent probes
7-bromoSonogashira coupling with ethynyl-functionalized polymersIncorporation into polymeric materialsConductive polymers, sensors

Computational and Theoretical Investigations of 7 Bromo 3 Chloromethyl Quinoline and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers a suite of methods to probe this structure and predict reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Ground State and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying quinoline (B57606) derivatives. leidenuniv.nl DFT calculations can be employed to determine the optimized ground state geometry of 7-Bromo-3-(chloromethyl)quinoline, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar halogenated quinolines have utilized DFT methods like B3LYP with various basis sets to achieve good correlation with experimental data where available. nih.gov

Beyond the ground state, DFT is invaluable for exploring reaction mechanisms by locating and characterizing transition states. For this compound, this would involve mapping the potential energy surface for reactions such as nucleophilic substitution at the chloromethyl group or cross-coupling reactions at the bromo position. The calculated activation energies for these transition states would reveal the kinetic feasibility of different reaction pathways.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.80 Å
Quinoline Ring PlanarityLargely Planar
Chloromethyl Group OrientationTorsion angle relative to the quinoline ring

Note: The values in this table are illustrative and based on typical values for similar structures. Precise values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni.lu The energy and distribution of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO is likely to be located on the quinoline ring and potentially influenced by the electron-withdrawing bromo and chloromethyl groups. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Implication
HOMO-6.5Site of nucleophilic character
LUMO-1.2Site of electrophilic character
HOMO-LUMO Gap5.3Indicator of chemical reactivity

Note: These energy values are hypothetical and serve to illustrate the concept. Actual values would be derived from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals, NBO analysis quantifies interactions such as hyperconjugation.

Mechanistic Elucidation Through Computational Modeling

Computational modeling extends beyond static properties to simulate the dynamic processes of chemical reactions, offering a deeper understanding of reaction mechanisms, selectivity, and regiochemistry.

Simulation of Reaction Pathways and Energetics

By mapping the potential energy surface, computational models can trace the entire course of a chemical reaction involving this compound. For example, in a nucleophilic substitution reaction at the chloromethyl group, the model could identify the transition state structure and calculate the associated activation energy. Similarly, for a Suzuki or Heck coupling reaction at the bromo-substituted position, the simulation could detail the energetics of the oxidative addition, transmetalation, and reductive elimination steps. This information is crucial for optimizing reaction conditions and predicting the most favorable reaction pathways.

Understanding Selectivity and Regiochemistry through Computational Approaches

This compound possesses two primary reactive sites: the bromo substituent on the quinoline ring and the chloromethyl group. Computational modeling can be instrumental in predicting the selectivity of reactions involving this compound. By comparing the activation barriers for reactions at these two sites with a given reagent, it is possible to predict which position will be more reactive under specific conditions. For instance, DFT calculations could determine whether a nucleophile would preferentially attack the carbon of the chloromethyl group (SN2 reaction) or participate in a cross-coupling reaction at the C-Br bond. This predictive capability is a powerful tool in synthetic planning.

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies

Theoretical approaches to understanding the structure-activity relationship (SAR) of this compound and its derivatives are pivotal in the rational design of novel compounds with desired biological activities. These computational methods provide insights into how the chemical structure of a molecule influences its biological function, thereby guiding synthetic efforts towards more potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org For quinoline scaffolds, QSAR studies are instrumental in predicting the biological potency of new derivatives and understanding the structural requirements for activity. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org These properties, known as molecular descriptors, can be calculated from the molecular structure and include parameters related to size, shape, lipophilicity, and electronic characteristics. jocpr.com By developing mathematical models that link these descriptors to observed biological activities, researchers can predict the activity of untested compounds. wikipedia.org

QSAR models are developed using a "training set" of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR) and various machine learning algorithms like k-nearest neighbors (KNN) and decision trees (DT), are employed to build the predictive models. longdom.orgnih.gov The reliability and predictive power of these models are then assessed through rigorous validation techniques, including cross-validation and the use of an external "test set" of compounds. jocpr.comnih.gov

In the context of quinoline derivatives, QSAR models have been successfully applied to predict a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.netnih.govmdpi.com For instance, a study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model with good statistical parameters (R² = 0.83), indicating a strong correlation between the selected descriptors and anti-TB activity. nih.gov Another study on pyrimido-isoquinolin-quinones against methicillin-resistant Staphylococcus aureus (MRSA) utilized 3D-QSAR to design new derivatives with enhanced antibacterial activity. mdpi.com

Table 1: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).Close to 1 indicates a good fit. nih.gov
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined by techniques like leave-one-out cross-validation.Q² > 0.5 is generally considered satisfactory. nih.gov
r²pred (Predictive R² for external test set) Measures the predictive power of the model on an external set of compounds not used in model development.A higher value indicates better predictive performance. ijper.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. nih.gov This technique is crucial for understanding the specific interactions between a drug candidate, such as a derivative of this compound, and its biological target at the molecular level.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity or scoring function, which estimates the strength of the interaction. doi.org Docking simulations can reveal key binding modes and identify crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for biological activity. nih.gov

For quinoline derivatives, molecular docking has been widely used to elucidate their mechanism of action against various targets. For example, docking studies of quinoline derivatives as potential protease inhibitors for SARS-CoV-2 revealed that these compounds could form stable hydrogen bonds and π-interactions with key amino acid residues in the active site of the Mpro enzyme. nih.gov Similarly, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), docking studies showed that quinoline derivatives could bind effectively to the NNRTI binding pocket of the reverse transcriptase enzyme. tubitak.gov.trnih.gov

The results from molecular docking are often used to refine lead compounds and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors used molecular docking to identify a compound with high binding energy, suggesting it as a promising lead structure. nih.gov

Table 2: Common Interactions Identified in Molecular Docking Studies of Quinoline Derivatives

Interaction TypeDescriptionExample Target and Residues
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.SARS-CoV-2 Mpro (His41, His164, Glu166), MAO-A (TYR444, TYR69) nih.govrsc.org
π-π Stacking Non-covalent interactions between aromatic rings.DDR kinases (Tyrosine or Tryptophan) mdpi.com
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.P-glycoprotein nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.MAO-B rsc.org

Influence of Substituent Effects on Electronic and Steric Parameters

The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. These substituents influence the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets.

Electronic Effects: Substituents can be either electron-donating or electron-withdrawing, altering the electron density distribution within the quinoline ring system. This can impact the molecule's ability to form hydrogen bonds, its pKa, and its reactivity. For instance, in a study of gold(III) complexes with 8-substituted quinolines, the electronic properties of the substituent at the 8-position were found to modulate the stability and biological activity of the complexes. nih.gov The interplay between electronic effects is crucial for controlling reaction kinetics and thermodynamics. nih.gov

Steric Effects: The size and shape of substituents, known as steric effects, can also play a critical role. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into a binding site. acs.org Conversely, appropriate steric bulk can enhance selectivity by favoring binding to one target over another. In the synthesis of ferrocenoyl-adenine conjugates, the steric properties of the substituent at the N6-position governed the regioselectivity of the reaction, with bulkier groups shielding the nearby N7 position. nih.gov Research on quinoline-based POLRMT inhibitors for prostate cancer showed that substitutions at the 6-position with larger chlorine and methyl groups led to reduced activity, likely due to steric hindrance. acs.org

The systematic variation of substituents is a common strategy in medicinal chemistry to optimize the activity of a lead compound. By understanding the influence of these substituent effects, researchers can rationally design molecules with improved potency and pharmacokinetic properties. acs.org

Table 3: Examples of Substituent Effects on the Activity of Quinoline Derivatives

SubstituentPositionEffect on ActivityLikely Reason
Chlorine (Cl)6-position of quinolineReduced activitySteric hindrance acs.org
Methyl (CH₃)6-position of quinolineReduced activitySteric hindrance acs.org
Fluorine (F)6-position of quinolineHighest activity among tested 6-substituentsFavorable electronic and/or steric properties acs.org
Ortho-methyl on benzene (B151609) ring-Superior activity compared to meta and para positionsOptimal for enhancing potency acs.org

Molecular Dynamics Simulations in Quinoline System Behavior

MD simulations follow the motion of atoms and molecules over a period of time by numerically solving Newton's equations of motion. youtube.com This allows researchers to observe how a ligand, such as a this compound derivative, interacts with its target protein in a simulated physiological environment. mdpi.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms from their initial position over time, providing an indication of the stability of the protein-ligand complex. Lower and stable RMSD values suggest a stable binding. mdpi.comacs.org

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov

Radius of Gyration (Rg): This parameter provides information about the compactness of the protein structure during the simulation. doi.org

Solvent Accessible Surface Area (SASA): This measures the surface area of the protein that is accessible to the solvent, which can indicate conformational changes upon ligand binding. nih.gov

MD simulations have been instrumental in validating the results of molecular docking studies and providing a more dynamic picture of ligand-target interactions. For example, MD simulations of quinoline derivatives as protease inhibitors for SARS-CoV-2 confirmed the stability of the ligand-Mpro complexes predicted by docking. nih.govresearchgate.net In another study, MD simulations of quinoline-3-carboxamide derivatives showed the stability of their interactions with various kinases. mdpi.com These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

Advanced Characterization Methodologies for 7 Bromo 3 Chloromethyl Quinoline and Its Synthetic Products

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is used to determine the number of different types of protons, their electronic environment, and their proximity to other protons. In quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts of the protons on the quinoline ring are influenced by the nature and position of substituents. For instance, in a study of quinoline derivatives, it was observed that the chemical shifts of the non-exchangeable hydrogens show significant concentration dependence, which is attributed to π-π stacking interactions between the quinoline rings. uncw.edu The protons of the chloromethyl group (-CH₂Cl) in 7-Bromo-3-(chloromethyl)quinoline are expected to appear as a singlet in a distinct region of the spectrum, typically around δ 4.5-5.0 ppm, due to the electron-withdrawing effect of the adjacent chlorine atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm), while the carbon of the chloromethyl group will appear in the aliphatic region. For the parent quinoline molecule, the carbon signals have been well-documented and serve as a reference for interpreting the spectra of its derivatives. chemicalbook.comspectrabase.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C NMR signals. These techniques are particularly valuable for the unambiguous structural confirmation of complex synthetic products derived from this compound.

Table 1: Representative ¹H NMR Chemical Shift Data for a Related Quinazoline Derivative

Functional GroupChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Aromatic protons (H-5, H-6, H-8)7.5–8.5Multiplet-
Chloropropyl chain (-CH₂Cl)3.6–3.8Triplet6–7
Methylene protons (-CH₂CH₂Cl)1.8–2.2Multiplet-

Data is for 7-Bromo-2-(3-chloropropyl)quinazoline and is illustrative of the types of signals expected for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Br, and C-Cl bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are found in the 1600-1450 cm⁻¹ region. The presence of the C-Br and C-Cl bonds would be indicated by absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹. In a related bromo-chloro-substituted quinazolinone derivative, the C-Br and C-Cl stretching vibrations were observed at 576 cm⁻¹ and 738 cm⁻¹, respectively. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)
AromaticC-H stretch3000 - 3100
Quinoline RingC=C and C=N stretch1450 - 1600
Alkyl HalideC-H stretch (CH₂)2850 - 2960
BromoalkaneC-Br stretch500 - 600
ChloroalkaneC-Cl stretch600 - 800

Mass Spectrometry (MS, HRMS, ESI-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to determine the molecular formula of the compound. For this compound (C₁₀H₇BrClN), the expected monoisotopic mass is approximately 254.95 g/mol . The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being significant due to the natural abundance of the ³⁷Cl and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It is often coupled with tandem mass spectrometry (MS/MS) to study the fragmentation patterns of the molecular ion. This fragmentation data provides valuable information about the structure of the molecule, as the fragments correspond to different substructures of the parent compound. For example, the fragmentation of this compound might involve the loss of the chloromethyl group or the bromine atom. Predicted collision cross section (CCS) values for adducts of a related compound, 7-bromo-3-chloroquinoline (B572287), have been calculated, which can aid in its identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for a Structurally Related Compound

Adductm/z
[M+H]⁺241.93668
[M+Na]⁺263.91862
[M-H]⁻239.92212
[M+NH₄]⁺258.96322
[M+K]⁺279.89256

Data is for 7-bromo-3-chloroquinoline and is illustrative of the expected adducts and their mass-to-charge ratios. uni.lu

Crystallographic Analysis for Definitive Structural Confirmation

While spectroscopic methods provide strong evidence for the structure of a molecule, crystallographic analysis offers the most definitive proof of its three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. These methods are based on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques for the analysis of organic compounds. The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the nature of this compound, HPLC would likely be the more suitable technique for its analysis and purification.

In an HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluted components as a function of time, producing a chromatogram. The purity of the sample can be determined from the number and relative areas of the peaks in the chromatogram. For preparative applications, the separated components can be collected for further use. Commercial suppliers of this compound often provide HPLC and LC-MS data to certify the purity of their products. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the characterization of this compound and its derivatives. The separation is based on the differential partitioning of analytes between a stationary phase, packed into a column, and a liquid mobile phase that is pumped through the column at high pressure.

In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18, is often employed. This type of stationary phase is nonpolar, and the separation is achieved using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient separation of compounds with a wide range of polarities. Detection is most commonly performed using a UV-Vis detector, as the quinoline ring system possesses a strong chromophore that absorbs ultraviolet light at specific wavelengths.

The retention time of this compound is a key parameter for its identification. This is the time it takes for the compound to travel from the injector to the detector. By comparing the retention time of a peak in a sample chromatogram to that of a known reference standard, the presence of the compound can be confirmed. Furthermore, the area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification.

For the analysis of synthetic products derived from this compound, HPLC is invaluable for monitoring reaction progress, identifying the formation of the desired product, and detecting the presence of any unreacted starting material or byproducts. The development of a robust HPLC method is therefore a critical step in the synthesis and quality control of these compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue/Type
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 95-5% B20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This table presents a hypothetical but typical set of HPLC conditions. Actual parameters may need to be optimized based on the specific instrument and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS under appropriate conditions.

In a GC-MS analysis, the sample is first vaporized in a heated injector and then swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which is housed in a temperature-programmable oven, contains a stationary phase that interacts with the analytes. By carefully controlling the temperature of the oven, compounds are separated based on their boiling points and their interactions with the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are bombarded with a beam of electrons, a process known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion. The molecular ion, as well as a series of characteristic fragment ions, are then separated by their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum is a unique fingerprint for a particular compound. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of a chlorine atom, a bromine atom, or other parts of the molecule. The isotopic pattern of the bromine atom (approximately equal intensity for isotopes 79Br and 81Br) would also be a key identifying feature in the mass spectrum.

GC-MS is not only used for the identification of this compound but is also a critical tool for identifying unknown byproducts in its synthesis. By analyzing the mass spectra of these impurities, their structures can often be elucidated, providing crucial information for optimizing the reaction conditions.

Table 2: Predicted GC-MS Data for this compound

ParameterValue/Type
Column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Predicted Molecular Ion (M+) m/z 255/257/259 (due to Br and Cl isotopes)
Major Predicted Fragment Ions [M-Cl]+, [M-Br]+, [M-CH2Cl]+

Note: This table presents predicted GC-MS data. Actual fragmentation patterns would need to be confirmed through experimental analysis.

Future Research Directions and Perspectives in 7 Bromo 3 Chloromethyl Quinoline Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional quinoline (B57606) syntheses, such as the Skraup, Friedländer, and Combes methods, often necessitate harsh conditions, stoichiometric reagents, and produce significant waste. nih.govtandfonline.com The future of synthesizing 7-Bromo-3-(chloromethyl)quinoline and its analogues will pivot towards green and sustainable chemistry principles. benthamdirect.combohrium.com Research should focus on minimizing waste, reducing energy consumption, and utilizing eco-friendly solvents like water or ethanol. bohrium.comresearchgate.net

Key areas for exploration include:

Photoredox Catalysis: Visible-light mediated reactions offer a powerful tool for forging new bonds under mild conditions. mdpi.com Future studies could develop a photoredox-catalyzed cycloaddition or annulation strategy for the quinoline core, potentially using simple and readily available anilines and functionalized alkenes, thereby avoiding high temperatures and harsh reagents. acs.org This approach could offer a more environmentally benign route to the target molecule. mdpi.com

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety for hazardous reactions, and facilitates scalability. springerprofessional.debohrium.com Implementing a multi-step flow process could enable the synthesis and immediate functionalization of the quinoline scaffold in a "telescoped" sequence, significantly improving efficiency and reducing the need for isolating intermediates. uc.ptdurham.ac.uk

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields. tandfonline.combenthamdirect.com Developing a microwave-assisted protocol for the key cyclization step in the synthesis of this compound could offer a more energy-efficient alternative to conventional heating. tandfonline.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesResearch Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. mdpi.comacs.orgDevelopment of novel photocatalysts and reaction pathways for quinoline ring formation.
Flow Chemistry Enhanced safety, improved reproducibility, ease of scalability, potential for automated multi-step synthesis. springerprofessional.debohrium.comDesign of a continuous flow reactor setup for the synthesis and in-line purification.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields. tandfonline.combenthamdirect.comOptimization of reaction conditions (solvent, catalyst, temperature) under microwave irradiation.

Deeper Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity patterns. For this compound, its two distinct electrophilic centers—the C-Br bond on the benzene (B151609) ring and the C-Cl bond on the methyl group—can undergo a variety of transformations. Future research should aim to unravel the intricate mechanistic details of these reactions.

Prospective studies could involve:

Advanced Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR, Raman) to monitor reaction progress in real-time can help identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Kinetic Studies: Performing detailed kinetic analyses of substitution and coupling reactions at both the bromo and chloromethyl positions will help to quantify the relative reactivity of these sites and understand the influence of catalysts, solvents, and temperature on reaction rates. researchgate.netscilit.com

Isotope Labeling Studies: Employing isotopically labeled starting materials can be an invaluable tool for tracking the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking events, and distinguishing between different possible mechanisms, such as those in photochemical rearrangements or complex catalytic cycles. nih.gov

Innovative Derivatization Approaches for Enhanced Academic Utility

The 7-bromo and 3-chloromethyl groups are ideal handles for introducing a wide array of functional groups, making this compound a valuable building block. Future research will undoubtedly focus on leveraging these sites for novel derivatization strategies to create molecules with enhanced utility, particularly in academic research.

Key directions for future derivatization include:

Site-Selective C-H Functionalization: While the existing bromo and chloro groups provide clear points for modification, direct C-H functionalization at other positions on the quinoline ring represents a more atom-economical approach to structural diversification. nih.gov Future work could explore transition-metal catalyzed C-H activation to install new substituents at positions like C2, C4, or C8, guided by the electronic properties of the existing halogens. acs.orgnih.gov

Development of Molecular Probes: The quinoline scaffold is a well-known fluorophore. crimsonpublishers.comcrimsonpublishers.com By strategically replacing the bromo or chloro substituents with fluorogenic or chromogenic moieties, novel fluorescent probes can be developed. researchgate.net These probes could be designed to detect specific metal ions, biomolecules, or changes in the cellular environment, making them valuable tools for chemical biology. acs.orgnih.gov

Synthesis of Novel Ligands: The nitrogen atom in the quinoline ring, combined with other functional groups introduced via derivatization, can act as a chelating site for metal ions. This opens up possibilities for designing novel ligands for applications in catalysis or materials science.

Expanding the Scope of Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational studies can provide valuable insights that guide and accelerate experimental efforts.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. rsc.orgnih.gov This information can help predict the most likely sites for nucleophilic or electrophilic attack, rationalizing its reactivity and guiding the design of new reactions. researchgate.netrsc.org

Machine Learning (ML) Models: As more data on the reactivity of quinoline derivatives becomes available, machine learning algorithms can be trained to predict reaction outcomes, identify optimal reaction conditions, or even forecast the biological activity of novel derivatives. researchgate.netnih.gov An ML model could, for instance, predict the regioselectivity of a cross-coupling reaction based on the catalyst, ligands, and substrate used. researchgate.netresearch.google

Reaction Pathway Modeling: Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for a detailed, step-by-step understanding of the reaction mechanism and can help explain observed selectivities.

Table 2: Application of Computational Methods to this compound Research

Computational MethodPredicted Properties / ApplicationsPotential Impact
Density Functional Theory (DFT) Electronic properties (HOMO/LUMO energies), charge distribution, bond dissociation energies, spectroscopic properties (NMR, IR spectra). rsc.orgnih.govPrediction of reactivity, rationalization of reaction mechanisms, identification of key structural features.
Machine Learning (ML) Prediction of reaction yields, regioselectivity, potential biological activities, optimal reaction conditions. researchgate.netresearchgate.netAcceleration of discovery by prioritizing promising experimental pathways and candidate molecules.
Molecular Dynamics (MD) Simulations Solvation effects, conformational analysis, binding interactions with biological targets.Understanding behavior in solution and interactions with biomolecules for drug discovery applications.

Integration with Emerging Fields of Chemical Discovery

The unique structure of this compound makes it a candidate for integration into cutting-edge areas of chemical science, extending its utility beyond traditional organic synthesis.

Potential areas for integration include:

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. acs.org For example, by attaching a biotin tag or a photo-crosslinking group, researchers could create tools for identifying protein targets or mapping cellular interactions. Its fluorescent properties could also be harnessed for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.com

DNA-Encoded Libraries (DELs): The dual reactive handles of this molecule make it an attractive scaffold for the synthesis of DNA-encoded libraries. One functional group could be used to attach the DNA tag, while the other is used for combinatorial derivatization, allowing for the rapid generation of vast libraries of compounds for high-throughput screening in drug discovery. nih.govresearchgate.netrsc.org

Materials Science: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs) and as chemical sensors. ecorfan.org Future research could explore the incorporation of this compound into polymeric structures or onto surfaces to create novel functional materials with tailored electronic or photophysical properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile tool and building block, driving innovation across multiple disciplines of chemistry.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueParametersReference
¹H NMR (400 MHz)δ 4.6 (s, 2H, CH₂Cl), δ 8.2–8.5 (m, aromatic)
ESI-MS[M+H]+: 256.53 (calc. 256.53)
X-ray CrystallographyC-C bond length: 1.40 Å (mean σ = 0.002 Å)

Q. Table 2: Reaction Optimization Variables

VariableOptimal RangeImpact on Yield
Catalyst Loading2–3 mol% Pd(PPh₃)₄Increases by 15%
Temperature70–80°CReduces side products
SolventAnhydrous DMFEnhances solubility

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